ML-00253764 Hydrochloride: A Technical Guide to its Mechanism of Action
ML-00253764 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides an in-depth technical overview of the mechanism of action of ML-00253764 hydrochloride, a small molecule, non-peptidic antagonist of the Melanocortin 4 Receptor (MC4R). Initially identified for its role in regulating energy homeostasis, ML-00253764 has demonstrated significant potential in oncological applications. This guide details its pharmacological profile, explores the signaling pathways it modulates, and provides methodologies for key experimental procedures used in its characterization.
Core Mechanism of Action
ML-00253764 hydrochloride is a potent and selective antagonist of the Melanocortin 4 Receptor (MC4R), a G protein-coupled receptor (GPCR) primarily expressed in the brain and known to be a critical regulator of energy homeostasis, food intake, and body weight.[1][2] The compound exerts its effects by competitively binding to MC4R, thereby blocking the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), and the antagonist, Agouti-Related Peptide (AgRP).[3][4]
The canonical signaling pathway for MC4R involves its coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][5] By antagonizing MC4R, ML-00253764 effectively inhibits this downstream cAMP production.[1][6][7] Some evidence also suggests that ML-00253764 may act as an inverse agonist, capable of reducing the basal, ligand-independent activity of the receptor.[3][4]
Beyond its role in energy balance, recent studies have uncovered a significant anticancer activity for ML-00253764. In various cancer cell lines, including glioblastoma, melanoma, and colorectal carcinoma, ML-00253764 has been shown to inhibit the phosphorylation of key downstream signaling molecules, specifically Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (Akt).[8][9][10] This inhibition leads to antiproliferative and pro-apoptotic effects, highlighting a distinct mechanism relevant to oncology.[9][11]
Pharmacological Profile: Quantitative Data
The affinity and potency of ML-00253764 hydrochloride have been characterized through various in vitro assays. The compound demonstrates marked selectivity for MC4R over other melanocortin receptor subtypes.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Receptor Subtype | Value (µM) | Reference(s) |
| Ki | Human MC4R | 0.16 | [1][7] |
| IC50 | Human MC4R | 0.103 - 0.32 | [1][6][7] |
| IC50 | Human MC3R | 0.81 | [1][6][7] |
| IC50 | Human MC5R | 2.12 | [1][6][7] |
Table 2: In Vitro Antiproliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| U-118 | Glioblastoma | 6.56 µM | [8] |
| HT-29 | Colorectal Adenocarcinoma | 806.4 nM | [11] |
| Caco-2 | Colorectal Adenocarcinoma | 2993 nM | [11] |
| 8305C | Anaplastic Thyroid Carcinoma | 7667 nM | [11] |
| A-2058 | Melanoma (B-raf mutated) | 11.1 nM | [5] |
| WM 266-4 | Melanoma (B-raf mutated) | 33.7 nM | [5] |
| A-2058 (MC4R null) | Melanoma (CRISPR knockout) | 360.1 nM | [5] |
Signaling Pathways Modulated by ML-00253764
The mechanism of ML-00253764 involves the modulation of at least two critical signaling pathways.
Antagonism of the Canonical Gs-cAMP Pathway
The primary mechanism involves the direct blockade of MC4R, preventing Gs-protein-mediated activation of adenylyl cyclase and subsequent cAMP synthesis. This is the core mechanism underlying its effects on energy homeostasis.
Caption: Antagonistic action of ML-00253764 on the MC4R-Gs-cAMP signaling pathway.
Inhibition of Pro-Survival/Proliferative Pathways in Cancer
In cancer cells expressing MC4R, ML-00253764 inhibits the phosphorylation of ERK1/2 and Akt. These kinases are central nodes in pathways that drive cell proliferation and survival. By downregulating their activity, ML-00253764 induces apoptosis and halts cell cycle progression.[9][10]
Caption: Inhibition of pro-proliferative ERK1/2 and pro-survival Akt pathways by ML-00253764.
Experimental Protocols
The following protocols are representative of the key assays used to characterize the mechanism of action of ML-00253764.
Radioligand Displacement Assay (for IC50 Determination)
This assay quantifies the ability of ML-00253764 to displace a radiolabeled agonist from MC4R.
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Cell Culture and Membrane Preparation:
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Culture HEK293 cells stably expressing human MC4R, MC3R, or MC5R.
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Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate and resuspend the pellet (membrane fraction) in an assay buffer. Determine protein concentration via a Bradford or BCA assay.
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Binding Reaction:
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In a 96-well plate, combine cell membranes, a fixed concentration of a radiolabeled MC4R agonist (e.g., [125I]NDP-α-MSH), and serial dilutions of ML-00253764.
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Incubate at room temperature for 1-2 hours to reach equilibrium.
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Separation and Counting:
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Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
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Wash the filters with ice-cold wash buffer.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis:
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Plot the percentage of specific binding against the log concentration of ML-00253764.
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Calculate the IC50 value using a non-linear regression fit (sigmoidal dose-response).
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cAMP Accumulation Assay
This functional assay measures the antagonistic effect of ML-00253764 on agonist-induced cAMP production.
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Cell Culture:
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Seed HEK293 cells expressing MC4R into 96-well plates and grow to confluence.
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-
Assay Protocol:
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Wash cells with serum-free media.
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Pre-incubate cells with various concentrations of ML-00253764 for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Stimulate the cells with a fixed concentration (e.g., EC80) of an MC4R agonist, such as [Nle4,D-Phe7]-α-MSH ([NDP]-α-MSH), for 30 minutes at 37°C.[1][7]
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cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
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-
Data Analysis:
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Normalize the results to the response of the agonist alone.
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Plot the normalized response against the log concentration of ML-00253764 to determine the IC50 for functional antagonism.
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In Vitro Antiproliferation Assay
This assay assesses the effect of ML-00253764 on the viability of cancer cells.
Caption: Experimental workflow for determining the antiproliferative effects of ML-00253764.
Western Blot for Phospho-ERK1/2 and Phospho-Akt
This protocol detects changes in the phosphorylation state of key signaling proteins.
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Cell Treatment and Lysis:
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Plate cancer cells (e.g., U-87, A-2058) and grow to 70-80% confluence.[10]
-
Treat cells with ML-00253764 at various concentrations or time points.
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Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification and Electrophoresis:
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Determine protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
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-
Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate overnight at 4°C with primary antibodies specific for phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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-
Detection and Analysis:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
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Disclaimer: The experimental protocols provided are for reference only and are based on publicly available information.[1] They may require optimization for specific laboratory conditions and cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iris.sssup.it [iris.sssup.it]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
